molecular formula C22H36N4O2 B5670748 2-methoxy-N-({5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide

2-methoxy-N-({5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide

Cat. No. B5670748
M. Wt: 388.5 g/mol
InChI Key: YQDQSZHJHHZKAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions including photochemical nitrogen elimination, ring expansion, and subsequent reactions with nucleophiles such as alcohols and amines to afford derivatives with varied substituents. For instance, tetrazolo[1,5-a]pyridines can undergo photochemical transformations to yield 1,3-diazacycloheptaenes, which further react to form various 1,3-diazepine derivatives under different conditions (Reisinger et al., 2004).

Molecular Structure Analysis

The structural elucidation of heterocyclic compounds like 2-methoxy-N-({5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide involves sophisticated techniques such as X-ray crystallography. These techniques allow for the determination of molecular geometry, bond lengths, and angles, providing insight into the 3D arrangement of atoms within the molecule. The structural analysis of similar diazepine derivatives has been reported, showcasing the utility of X-ray crystallography in understanding the molecular structure of such complex entities (Reisinger et al., 2004).

Chemical Reactions and Properties

Heterocyclic compounds, including those similar to the target molecule, can undergo a variety of chemical reactions, influenced by their unique structural features. For example, the reactivity of 1,3-diazepines can involve ring transformations, nucleophilic substitutions, and cycloadditions, leading to a wide range of functionalized derivatives. These reactions not only highlight the chemical versatility of such compounds but also their potential utility in further synthetic applications (Gomaa, 2011).

properties

IUPAC Name

2-methoxy-N-[[5-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O2/c1-17-7-5-9-22(2,3)20(17)8-12-25-10-6-11-26-19(15-25)13-18(24-26)14-23-21(27)16-28-4/h13H,5-12,14-16H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDQSZHJHHZKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCN2CCCN3C(=CC(=N3)CNC(=O)COC)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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